4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with a molecular formula of C12H19NS and a molecular weight of 209.35 g/mol . This compound is part of the thieno[3,2-c]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene with a methyl-substituted pyridine under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Similar structure but lacks the butyl group, which may affect its biological activity.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine:
Uniqueness
4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-butyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-4-7-12(2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3 |
InChI Key |
ZIBHMQJJIKUFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
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